molecular formula C9H6O2S B2842307 Benzo[b]thiophene-6-carboxylic acid CAS No. 6179-26-6

Benzo[b]thiophene-6-carboxylic acid

Cat. No.: B2842307
CAS No.: 6179-26-6
M. Wt: 178.21
InChI Key: VMGLLMDIYIPVHX-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzo[b]thiophene-6-carboxylic acid are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, leading to changes in biochemical reactions . For instance, it has been used to prepare three new series of compounds for screening against Staphylococcus aureus .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative reacts with a halogenated thiophene under the influence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

In chemistry, Benzo[b]thiophene-6-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has been studied for its potential as a pharmacophore. It can be modified to create molecules with anti-inflammatory, anticancer, or antimicrobial properties. For instance, derivatives of this compound have shown promise in targeting specific enzymes or receptors involved in disease pathways .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it a valuable intermediate in the production of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid
  • Benzo[b]thiophene-3-carboxylic acid
  • Benzo[b]thiophene-4-carboxylic acid

Uniqueness

Benzo[b]thiophene-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties or industrial applications, making it a distinct and valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-benzothiophene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGLLMDIYIPVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6179-26-6
Record name 1-benzothiophene-6-carboxylic acid
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